

A Spectroscopic Comparison of (4-(Aminomethyl)phenyl)methanol and Its Precursors

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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the versatile chemical intermediate, **(4-(aminomethyl)phenyl)methanol**, and its common precursors: 4-cyanobenzaldehyde, 4-(hydroxymethyl)benzonitrile, and 4-nitrobenzyl alcohol. The information presented is supported by experimental data to facilitate identification, characterization, and purity assessment in a research and development setting.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **(4-(aminomethyl)phenyl)methanol** and its precursors. This data is essential for monitoring the progress of synthesis and for the structural confirmation of the final product.

Compound	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	FTIR (cm ⁻¹)	Mass Spec (m/z)
(4-(Aminomethyl)phenyl)methanol	(DMSO-d ₆) δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)[1]	Data not readily available in searched literature.	Key peaks expected around 3300-3400 (N-H, O-H stretch), 2850-2950 (C-H stretch), 1600 (aromatic C=C), 1050 (C-O stretch).	APCI+: m/z 138.3 (M+H) ⁺ [1]
4-Cyanobenzaldehyde	(CDCl ₃) δ 10.14 (s, 1H), 8.06 (s, 4H)	(CDCl ₃) δ 191.5, 140.0, 130.1	Key peaks expected around 2230 (C≡N stretch), 1700 (C=O stretch), 1600 (aromatic C=C).	Molecular Ion (M ⁺): m/z 131
4-(Hydroxymethyl)benzonitrile	(CDCl ₃) δ 7.53 (d, 2H), 7.38 (d, 2H), 4.65 (s, 2H)	Data not readily available in searched literature.	Key peaks expected around 3350 (O-H stretch), 2230 (C≡N stretch), 1600 (aromatic C=C), 1050 (C-O stretch).	Molecular Ion (M ⁺): m/z 133
4-Nitrobenzyl alcohol	(CDCl ₃) δ 8.19 (d, 2H), 7.49 (d, 2H), 4.84 (s, 2H)	(CDCl ₃) δ 147.5, 140.9, 128.0, 123.8, 63.8	Key peaks expected around 3400 (O-H stretch), 1520 & 1345 (NO ₂ stretch), 1600 (aromatic C=C), 1050 (C-O stretch).	Molecular Ion (M ⁺): m/z 153

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques and a representative synthesis are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR of Aromatic Compounds

A sample of 5-10 mg for ^1H NMR or 20-50 mg for ^{13}C NMR is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. The selection of the solvent is critical to ensure the sample is fully dissolved. The spectrum is then acquired on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a greater number of scans (1024 or more) is often necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR of Solid Samples

For solid samples, the Attenuated Total Reflectance (ATR) method is a convenient and widely used technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface. The FTIR spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

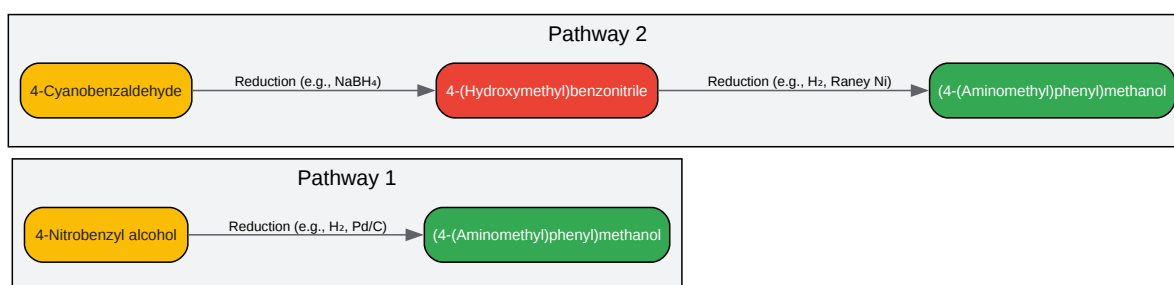
Electron Impact (EI) Mass Spectrometry of Small Organic Molecules

Electron Impact (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules. A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the relative abundance of these ions, providing information about the molecular weight and structural fragments of the compound.

Synthesis of (4-(Aminomethyl)phenyl)methanol

A common synthetic route to **(4-(aminomethyl)phenyl)methanol** involves the reduction of a suitable precursor. The following diagram illustrates two common pathways from commercially available starting materials.



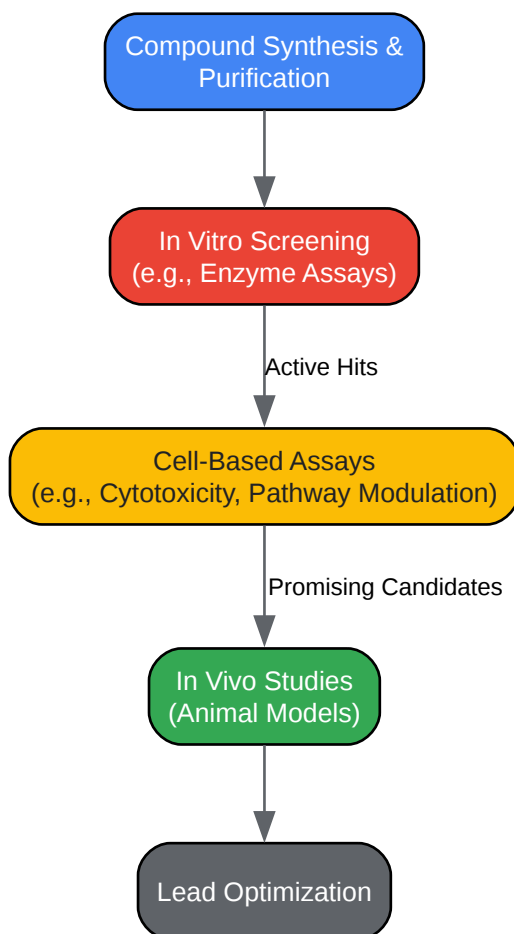
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Caption: Synthetic pathways to **(4-(Aminomethyl)phenyl)methanol**.

Biological Context and Signaling Pathways

While a specific signaling pathway for **(4-(aminomethyl)phenyl)methanol** is not extensively documented in publicly available literature, compounds containing the aminobenzyl alcohol moiety are of interest in medicinal chemistry. For instance, p-aminobenzoic acid, a related structure, can be metabolized to p-aminobenzyl alcohol in some biological systems. Furthermore, various derivatives of aminobenzyl alcohols have been investigated for their potential biological activities, including as enzyme inhibitors. The structural motifs present in **(4-(aminomethyl)phenyl)methanol** make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound.



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Caption: General workflow for biological activity assessment.

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References

- 1. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

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